2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline
Brand Name: Vulcanchem
CAS No.: 2549019-42-1
VCID: VC11820793
InChI: InChI=1S/C19H23N3/c1-2-7-18-14(4-1)8-9-19(20-18)22-12-17(13-22)21-10-15-5-3-6-16(15)11-21/h1-2,4,7-9,15-17H,3,5-6,10-13H2
SMILES: C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline

CAS No.: 2549019-42-1

Cat. No.: VC11820793

Molecular Formula: C19H23N3

Molecular Weight: 293.4 g/mol

* For research use only. Not for human or veterinary use.

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline - 2549019-42-1

Specification

CAS No. 2549019-42-1
Molecular Formula C19H23N3
Molecular Weight 293.4 g/mol
IUPAC Name 2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinoline
Standard InChI InChI=1S/C19H23N3/c1-2-7-18-14(4-1)8-9-19(20-18)22-12-17(13-22)21-10-15-5-3-6-16(15)11-21/h1-2,4,7-9,15-17H,3,5-6,10-13H2
Standard InChI Key QDFTTXIRDWQRCF-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4
Canonical SMILES C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4

Introduction

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline is a complex organic compound featuring a unique molecular structure that combines a quinoline moiety with an azetidine ring and an octahydrocyclopenta[c]pyrrole fragment. This compound is of interest in medicinal chemistry due to its potential biological activity, which is attributed to the presence of multiple heterocyclic rings in its structure.

Synthesis

The synthesis of 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline typically involves several key steps, including:

  • Formation of the Quinoline Core: This may involve the use of electrophilic aromatic substitution reactions or other methods to construct the quinoline ring.

  • Construction of the Azetidine Ring: Cyclization reactions involving appropriate precursors are used to form the azetidine moiety.

  • Attachment of the Cyclopentapyrrol Group: This step involves cyclization reactions to form the octahydrocyclopenta[c]pyrrole fragment.

  • Final Coupling: The final step involves coupling the different moieties under specific reaction conditions, such as the use of catalysts, solvents, and temperature control.

Applications and Potential Biological Activity

The compound's potential applications are primarily in medicinal chemistry due to its complex structure, which suggests interesting biological properties. Possible applications include:

  • Pharmacology: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

  • Drug Development: Explored as a lead compound for developing new medications.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinolineNot explicitly providedApproximately 293.4Medicinal chemistry, potential therapeutic effects
3-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyrazine-2-carbonitrileC16H24N4Approximately 284.39Medicinal chemistry, potential biological activity
3-(2,4-Dimethoxyphenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-oneC21H30N2O3358.5Organic synthesis, pharmacology

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